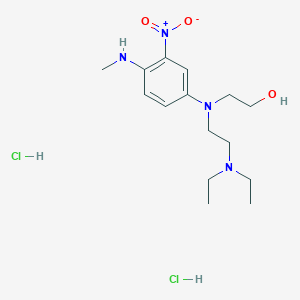

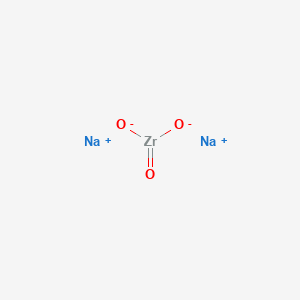

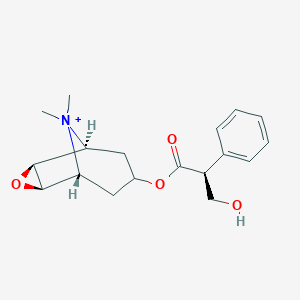

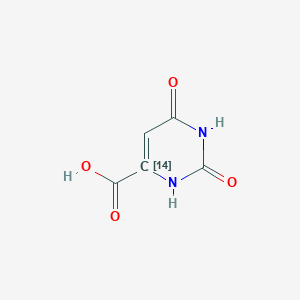

![molecular formula C11H9N3S B088570 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole CAS No. 14889-08-8](/img/structure/B88570.png)

2-Hydrazinylnaphtho[2,1-d][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole involves multiple steps, including the reaction of hydrazinonaphtho[2,1-d]thiazole with diketones, leading to pyrazolynaphtho[2,1-d]thiazoles, demonstrating the versatility of this scaffold in organic synthesis (Singh & Kumar, 1990). The synthesis processes often employ eco-friendly and efficient methodologies, utilizing visible light and green solvents, indicating a trend towards sustainable chemistry practices (Dey et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds related to 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole and their derivatives has been extensively studied using spectroscopic and X-ray diffraction techniques. These studies reveal information about the optimized geometry, nonlinear optical properties, and frontier molecular orbitals, providing insight into the stability and electronic characteristics of these compounds (Haroon et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole derivatives are influenced by their structure, with studies highlighting their potential in forming ternary electron donor-acceptor complexes. These complexes facilitate various chemical reactions under visible light, showcasing the compounds' utility in synthesizing medicinally relevant scaffolds (Dey et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Applications

A notable application of 2-Hydrazinylnaphtho[2,1-d][1,3]thiazole derivatives lies in their use in organic synthesis. For instance, Che et al. (2017) developed highly efficient methods for synthesizing 2-arylbenzothiazoles and 2-arylnaphtho[2,1-d]thiazoles through oxidative annulation and C-H functionalization under transition-metal-free conditions, showcasing the compound's utility in constructing complex aromatic systems (Che et al., 2017).

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal properties of thiazole derivatives. Helal et al. (2013) synthesized novel thiazole compounds, demonstrating their potential as anti-inflammatory agents. Their antibacterial activity was evaluated against various bacterial strains, indicating the compound's relevance in developing new antimicrobial agents (Helal et al., 2013).

Light-Emitting Devices

In the field of materials science, thiazole derivatives have been applied in the development of white organic light-emitting diodes (WOLEDs). Zhang et al. (2016) synthesized compounds based on the thiazolo[5,4-d]thiazole moiety, demonstrating their application in tunable light-emitting devices. This research highlights the compound's potential in creating advanced optical materials with wide-ranging applications (Zhang et al., 2016).

Anticancer Research

The anticancer potential of thiazole derivatives has also been a significant area of interest. Mahmoud et al. (2021) evaluated the antitumor activities of synthesized thiazole derivatives against MCF-7 tumor cells, revealing promising results that underscore the compound's potential in cancer therapy (Mahmoud et al., 2021).

Eigenschaften

IUPAC Name |

benzo[g][1,3]benzothiazol-2-ylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-14-11-13-9-6-5-7-3-1-2-4-8(7)10(9)15-11/h1-6H,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYILFQYTUJPBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinylnaphtho[2,1-d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

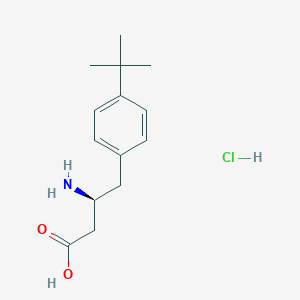

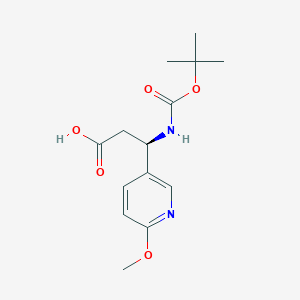

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)